Cas no 3277-04-1 (2,6-dime-4-co2me-nitrobenzene radical)

2,6-dime-4-co2me-nitrobenzene radical 化学的及び物理的性質
名前と識別子
-
- 2,6-dime-4-co2me-nitrobenzene radical
- 4-Carbomethoxy-2,6-dimethylnitrobenzene
- 3277-04-1
- Methyl3,5-dimethyl-4-nitrobenzoate
- SCHEMBL6963428
- methyl 3,5-dimethyl-4-nitro-benzoate
- MFCD23378859
- Methyl 3,5-dimethyl-4-nitrobenzoate
- Methyl 3,5-dimethyl-4-nitrobenzoate, 95%
- IQUHJQRBKOPNQC-UHFFFAOYSA-N
-
- MDL: MFCD23378859
- インチ: InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3
- InChIKey: IQUHJQRBKOPNQC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC(=C1)C(=O)OC)C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 209.069
- どういたいしつりょう: 209.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 72.1A^2
2,6-dime-4-co2me-nitrobenzene radical 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB569407-250mg |
Methyl 3,5-dimethyl-4-nitrobenzoate, 95%; . |
3277-04-1 | 95% | 250mg |
€362.80 | 2025-02-17 | |
Alichem | A019097348-1g |
Methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95% | 1g |
375.95 USD | 2021-06-17 | |
Ambeed | A774449-1g |
Methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95+% | 1g |
$424.0 | 2024-04-20 | |
Chemenu | CM154577-1g |
methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95% | 1g |
$422 | 2023-01-09 | |
Cooke Chemical | BD2648748-1g |
Methyl3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95+% | 1g |
RMB 2329.60 | 2025-02-20 | |
1PlusChem | 1P01DN3T-1g |
METHYL 3,5-DIMETHYL-4-NITROBENZOATE |
3277-04-1 | 95% | 1g |
$585.00 | 2024-05-05 | |
1PlusChem | 1P01DN3T-250mg |
METHYL 3,5-DIMETHYL-4-NITROBENZOATE |
3277-04-1 | 95% | 250mg |
$249.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733351-1g |
Methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 98% | 1g |
¥3858.00 | 2024-08-02 | |
Crysdot LLC | CD12083365-1g |
Methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95+% | 1g |
$447 | 2024-07-24 | |
Alichem | A019097348-10g |
Methyl 3,5-dimethyl-4-nitrobenzoate |
3277-04-1 | 95% | 10g |
$2200.00 | 2023-09-02 |
2,6-dime-4-co2me-nitrobenzene radical 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2,6-dime-4-co2me-nitrobenzene radicalに関する追加情報
Professional Introduction to Compound with CAS No. 3277-04-1 and Product Name: 2,6-dime-4-co2me-nitrobenzene radical
Compound with the CAS number 3277-04-1 and the product name 2,6-dime-4-co2me-nitrobenzene radical represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various scientific domains. The nitro group and the dimethyl ether substituents contribute to its distinct reactivity, making it a valuable candidate for further investigation.
The 2,6-dime-4-co2me-nitrobenzene radical is a derivative of nitrobenzene, where the presence of two methyl ether groups at the 2- and 6-positions introduces additional complexity to its chemical behavior. This modification enhances its solubility in polar solvents and influences its electronic properties, which are critical for its utility in synthetic chemistry and as a building block for more complex molecules.
In recent years, there has been growing interest in the development of novel radicals for use in pharmaceuticals and materials science. The nitro group in this compound is particularly noteworthy, as it can participate in various redox reactions, making it useful for studying electron transfer processes. Additionally, the dimethyl ether substituents can influence the compound's interaction with biological targets, potentially leading to new therapeutic applications.
One of the most compelling aspects of 2,6-dime-4-co2me-nitrobenzene radical is its potential as an intermediate in the synthesis of more complex organic molecules. Researchers have been exploring its use in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to functionalize this compound at multiple sites allows for the creation of diverse derivatives with tailored properties.
Recent studies have highlighted the compound's role in catalytic processes. The radical nature of this molecule makes it an excellent candidate for radical-based catalysis, where it can facilitate reactions that would otherwise be difficult to achieve under mild conditions. This has implications for green chemistry initiatives, as radical reactions often require less energy and fewer harsh reagents compared to traditional methods.
The CAS No. 3277-04-1 associated with this compound ensures its identity and purity, which are crucial for reproducible scientific experiments. The standardized identification system provided by CAS numbers allows researchers worldwide to communicate effectively about specific chemical entities, ensuring consistency across different laboratories and publications.
From a biological perspective, the structural features of 2,6-dime-4-co2me-nitrobenzene radical suggest potential interactions with biological macromolecules. The nitro group can act as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in proteins. This makes it a promising candidate for drug discovery efforts aimed at developing small-molecule inhibitors or activators.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Techniques such as nucleophilic substitution, reduction, and etherification are employed to construct the desired structure. Each step must be carefully optimized to ensure high yields and purity, which are essential for subsequent applications.
Advances in computational chemistry have also played a significant role in understanding the behavior of 2,6-dime-4-co2me-nitrobenzene radical. Molecular modeling studies can predict its reactivity, stability, and interactions with other molecules with remarkable accuracy. These predictions guide experimental design and help researchers anticipate potential challenges during synthesis or application.
In conclusion, 3277-04-1 and 2,6-dime-4-co2me-nitrobenzene radical represent a fascinating area of research with broad implications for chemical biology and pharmaceutical development. The unique structural features of this compound make it a valuable tool for synthetic chemists and biologists alike. As our understanding of its properties continues to grow, so too will its applications in medicine and materials science.
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